molecular formula C17H17NO4S B2958429 N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide CAS No. 440657-27-2

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide

Cat. No.: B2958429
CAS No.: 440657-27-2
M. Wt: 331.39
InChI Key: IBJXIRQXLVPWJU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzenesulfonyl group and a propanamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide typically involves a multi-step process. One common method includes the acylation of 4-aminophenyl with acetic anhydride to form N-(4-acetylphenyl)amine. This intermediate is then subjected to a sulfonylation reaction with benzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the acetyl group can participate in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-N-nitrosobenzenesulfonamide
  • N-(4-acetylphenyl)propanamide
  • N-(4-acetylphenyl)-5-(benzenesulfonyl)-2-methylbenzene-1-sulfonamide

Uniqueness

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide is unique due to the combination of its acetyl, phenyl, benzenesulfonyl, and propanamide groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of both acetyl and sulfonyl groups allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13(19)14-7-9-15(10-8-14)18-17(20)11-12-23(21,22)16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJXIRQXLVPWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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